Specific Scientific Field: Metabolic Engineering and Biotechnology
Summary of the Application: The compound is involved in the biosynthetic pathways of diols from renewable biomass in Escherichia coli . Diols have wide applications in many fields, such as clothing, biofuels, food, surfactant, and cosmetics .
Methods of Application or Experimental Procedures: The production of diols, including the optimization of biosynthetic pathways, improvement of cofactor supplementation, and reprogramming of the metabolic network, has been enhanced through metabolic-engineering strategies .
Results or Outcomes: The dynamic regulation by multiple control modules balances growth and production, directing carbon sources for diol production . The challenges in the diol-biosynthesis process remain, and potential methods to improve the diol-producing ability of the host are suggested .
Specific Scientific Field: Pharmacology and Microbiology
Summary of the Application: The compound exhibits strong antibacterial activity against several plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .
Methods of Application or Experimental Procedures: The compound was isolated from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation .
Results or Outcomes: The compound has a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: The compound “SL-1” has been used as a colorimetric chemosensor for the detection of multiple metal ions .
Methods of Application or Experimental Procedures: The sensing ability of the compound towards various metal ions was investigated using the UV-Visible spectra monitoring method in a mixture of H2O and dimethylformamide (DMF) solvent .
Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69-288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .
Specific Scientific Field: Pharmacology
Methods of Application or Experimental Procedures: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes: Among all tested compounds, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Specific Scientific Field: Agricultural Chemistry
Methods of Application or Experimental Procedures: The compound was obtained using bioassay-guided fractionation . The antibacterial activity was tested against various plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .
Results or Outcomes: The compound exhibited a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .
Specific Scientific Field: Environmental Science
Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69–288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .
This compound is a derivative of benzene with two hydroxyl groups (-OH) attached at positions 1 and 2 (catechol) and a nitroethylene group (-CH=CH-NO2) attached at position 4. The double bond within the nitroethylene group has an E configuration, meaning the nitro group (NO2) and the hydrogen (H) are on opposite sides of the double bond.
The key features of the molecule include:
No data on specific physical and chemical properties (melting point, boiling point, solubility, etc.) is currently available for 4-[(E)-2-nitroethenyl]benzene-1,2-diol.